[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride
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Overview
Description
[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride is a chemical compound characterized by the presence of a difluorobenzo dioxole ring and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride typically involves the reaction of 2,2-difluorobenzo[1,3]dioxole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzo dioxole oxides, while reduction may produce difluorobenzo dioxole alcohols.
Scientific Research Applications
[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride involves its interaction with specific molecular targets. The difluorobenzo dioxole ring and methylamine group play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride
- ®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride
Uniqueness
[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride is unique due to its specific structural features, such as the difluorobenzo dioxole ring and the methylamine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-12-5-6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-4,12H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHNCFVXEQBPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C(=CC=C1)OC(O2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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